molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate

Cat. No.: B2574289
CAS No.: 851340-07-3
M. Wt: 232.68
InChI Key: JEMPMPWJBAEHNE-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, for instance, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetate: Contains a fluoroacetyl group.

    Methyl 2-[5-(2-iodoacetyl)thiophen-2-yl]acetate: Contains an iodoacetyl group.

Uniqueness

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS No. 851340-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a chloroacetyl group. The synthesis typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Nucleophilic Substitution : The chloroacetyl group can undergo nucleophilic substitution, forming substituted derivatives that may exhibit enhanced biological activities.
  • Covalent Bond Formation : The chloroacetyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • π-π Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Anticancer Activity

This compound has shown promise in anticancer applications. A study indicated that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. The presence of halogen substituents (like chloro) on the aromatic rings improved anticancer activity due to enhanced reactivity and interaction with cellular targets .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23112.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
This compound--Potentially similar mechanisms

Antimicrobial Activity

Research has indicated that thiophene derivatives possess antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis

This compound can be compared to other halogenated thiophene derivatives:

CompoundSubstituentReactivityBiological Activity
Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetateBromoModerateModerate anticancer activity
Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetateFluoroHighEnhanced selectivity
This compoundChloroHighPromising anticancer potential

Case Studies and Research Findings

  • In Vitro Studies : Compounds structurally similar to this compound were tested for their effects on cancer cell proliferation. Results indicated that these compounds could induce apoptosis and inhibit cell growth effectively.
    • Study Reference : A recent study highlighted that derivatives with chloro substitutions showed improved IC50 values against cancer cell lines compared to their non-halogenated counterparts .
  • Molecular Docking Studies : Docking studies have been performed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies suggested that the presence of halogen atoms enhances binding interactions, which may correlate with increased biological activity .

Properties

IUPAC Name

methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPMPWJBAEHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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